molecular formula C14H19N2NaO3S B8440127 Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate

Sodium 5-((3,3-diethoxypropyl)amino)thieno[3,2-b]pyridin-7-olate

Cat. No. B8440127
M. Wt: 318.37 g/mol
InChI Key: XNYNDYVNBAGGOG-UHFFFAOYSA-M
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Patent
US07973050B2

Procedure details

5-(3,3-Diethoxypropylamino)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid (432 g, 1.27 mol) was mixed with sodium methoxide (95% pure, 75.8 g, 1.33 mol) and suspended in xylenes (2 L). The resultant mixture was heated at reflux for 2 h. The reaction mixture was gradually cooled to room temperature with stirring to afford light brown solids. The solids were collected by filtration and washed with toluene and dried under vacuum at 50-60° C. for 48 h to give the desired intermediate sodium 5-(3,3-diethoxypropylamino)thieno[3,2-b]pyridin-7-olate (a solid). This crude product was used in the next step without further purification. 1H NMR (400 MHz, DMSO d6) δ 1.08 (m, 6H), 1.72 (q, 2H, J=6.8 Hz), 3.15 (m, 2H), 4.55 (t, 1H, J=6 Hz), 6.22 (s, 1H), 6.98 (d, 1H, J=5.2 Hz), 7.53 (d, 1H, J=5.2 Hz).
Name
5-(3,3-Diethoxypropylamino)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid
Quantity
432 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
75.8 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:21][CH2:22][CH3:23])[CH2:5][CH2:6][NH:7][C:8]1[NH:13][C:12]2[CH:14]=[CH:15][S:16][C:11]=2[C:10](=[O:17])[C:9]=1C(O)=O)[CH3:2].C[O-].[Na+:26]>>[CH2:22]([O:21][CH:4]([O:3][CH2:1][CH3:2])[CH2:5][CH2:6][NH:7][C:8]1[N:13]=[C:12]2[CH:14]=[CH:15][S:16][C:11]2=[C:10]([O-:17])[CH:9]=1)[CH3:23].[Na+:26] |f:1.2,3.4|

Inputs

Step One
Name
5-(3,3-Diethoxypropylamino)-7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid
Quantity
432 g
Type
reactant
Smiles
C(C)OC(CCNC1=C(C(C2=C(N1)C=CS2)=O)C(=O)O)OCC
Name
sodium methoxide
Quantity
75.8 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
xylenes
Quantity
2 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to afford light brown solids
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50-60° C. for 48 h
Duration
48 h

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(CCNC1=CC(=C2C(=N1)C=CS2)[O-])OCC.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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